Nitrous acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

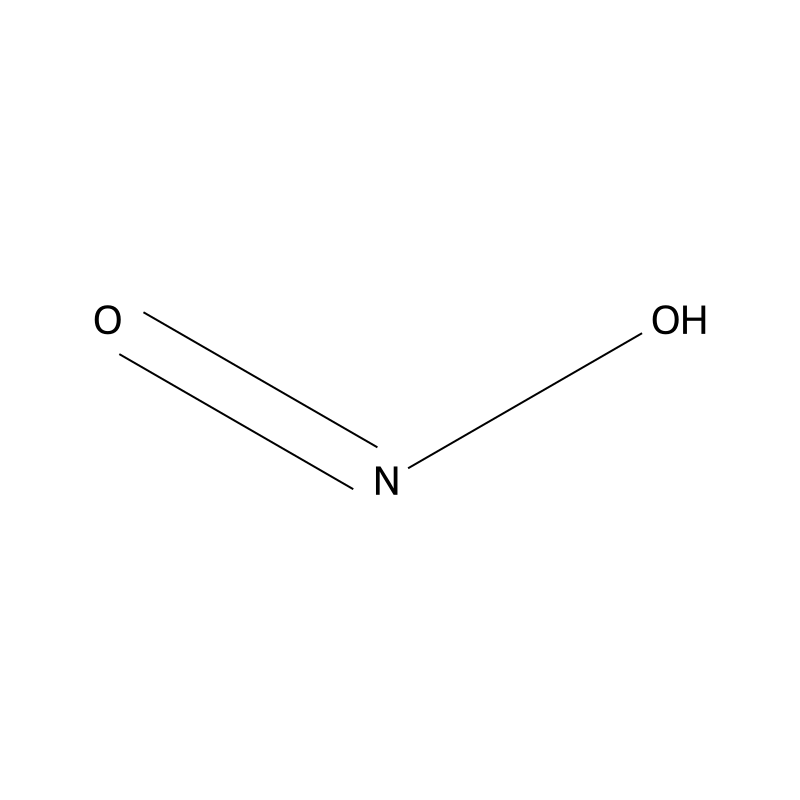

Nitrous acid, with the chemical formula or represented structurally as , is a weak acid that exists predominantly in aqueous solution. It is known for its instability and is typically prepared in situ, meaning it is generated just before use, often through the reaction of sodium nitrite with a mineral acid like hydrochloric acid. The molecular weight of nitrous acid is approximately 47.01 g/mol, and it has a pKa value of about 3.3, indicating its weak acidic nature .

In the atmosphere, nitrous acid plays a critical role as an intermediate in various

- Reaction with Amines: Nitrous acid reacts differently with primary, secondary, and tertiary amines:

- Decomposition Reactions: Nitrous acid can decompose into nitrogen dioxide, nitric oxide, and water:It can also decompose into nitric acid and nitrous oxide:

- Oxidation and Reduction Reactions: Nitrous acid can act as an oxidizing agent under specific conditions, converting iodide ions to iodine or reducing various metal ions .

Nitrous acid's biological activity primarily stems from its ability to form nitrosamines when reacting with amines. Nitrosamines are recognized as potent carcinogens, raising concerns regarding their presence in food and environmental contexts. Furthermore, nitrous acid's role in generating hydroxyl radicals contributes to oxidative stress in biological systems, potentially leading to cellular damage .

Nitrous acid is synthesized through several methods:

- Reaction of Sodium Nitrite with Acid: The most common method involves reacting sodium nitrite with a strong mineral acid:

- Dissolution of Dinitrogen Trioxide: Another method involves dissolving dinitrogen trioxide in water:

These methods highlight the necessity of preparing nitrous acid immediately before use due to its instability .

Nitrous acid has several important applications:

- Preparation of Diazonium Salts: It is used to generate diazonium salts from aromatic amines, which are crucial intermediates in organic synthesis and dye production.

- Testing for Amines: Nitrous acid serves as a reagent for distinguishing between primary, secondary, and tertiary amines based on their reaction products.

- Destruction of Sodium Azide: It is employed to neutralize sodium azide solutions due to their toxicity and explosiveness.

- Oxidizer in Rocket Fuels: Nitrous acid acts as an oxidizer in certain liquid fuel rockets.

- Synthesis of Alkyl Nitrites: It can react with alcohols to produce alkyl nitrites used in various applications including medicine .

Studies on the interactions involving nitrous acid primarily focus on its reactivity with amines and its role as an oxidizing agent. The formation of nitrosamines from secondary amines has been extensively studied due to its implications for human health. Additionally, research into its atmospheric interactions emphasizes its contribution to ozone regulation through radical chemistry .

Nitrous acid shares similarities with other nitrogen oxides and acids but exhibits unique properties that distinguish it from these compounds.

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Nitric Acid | A strong oxidizing agent; highly corrosive. | |

| Nitrogen Dioxide | A toxic gas; contributes to smog formation. | |

| Dinitrogen Tetroxide | Exists in equilibrium with nitrogen dioxide; used as a propellant. | |

| Ammonium Nitrite | A salt formed from ammonia and nitrous acid; used as a fertilizer. |

Uniqueness of Nitrous Acid

The uniqueness of nitrous acid lies in its dual role as both a weak acid and an intermediate in various organic reactions, particularly those involving amines. Its ability to form diazonium salts distinguishes it from other nitrogen oxides and acids, making it invaluable in synthetic organic chemistry.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mechanism of Action

The effect of nitrous acid (NA) on viability, integrity of cellular DNA and on membrane transport were studied in 5 strains of Escherichia coli. Stationary phase cells, grown on mineral salts medium, were exposed to NA. The viability of strains decreased in the following order: W3110 wild-type greater than WP2 wild-type, WP2 uvrA greater than NG30 recA greater than P3478 polA. Alterations were found in the DNA sedimentation profile in alkaline sucrose gradient. Disturbance of DNA synthesis was measured by 3H-labelled thymidine ([3H]Thd) incorporation. No degradation of DNA was found after NA treatment. Low doses of NA caused significant inhibition of leucine and glucose transport into whole cells. The results are interpreted in terms of the multi-target action of NA causing the death of cells.

Exposure of alpha 1-proteinase inhibitor (alpha 1-PI) to nitrous acid resulted in a complete inactivation of either of its elastase or trypsin inhibitors activities. Amino acid analyses of the nitrous acid treated inhibitor revealed only losses of one tryphanyl and three lysyl residues. Reductive methylation of alpha 1-PI offered no protection against loss of activity by nitrous acid. Since no further loss of lysyl residues was observed upon exposure of fully active reductively methylated alpha 1-PI to nitrous acid, modification of one tryptophanyl residue appears to be responsible for the inhibitor's sensitivity to nitrous acid. Absorption spectral studies of the nitrous acid treated alpha 1-PI indicated that the tryptophanyl residue was modified to its N-nitroso derivative.

Nitrous acid is a mutagenic agent. It can induce interstrand cross-links in duplex DNA, preferentially at d(CpG) steps: two guanines on opposite strands are linked via a single shared exocyclic imino group. Recent synthetic advances have led to the production of large quantities of such structurally homogenous cross-linked duplex DNA. Here ... the high resolution solution structure of the cross-linked dodecamer [d(GCATCCGGATGC)]2 (the cross-linked guanines are underlined), determined by 2D NMR spectroscopy, distance geometry, restrained molecular dynamics and iterative NOE refinement /is presented/. The cross-linked guanines form a nearly planar covalently linked 'G:G base pair' with only minor propeller twisting, while the cytidine bases of their normal base pairing partners have been flipped out of the helix and adopt well defined extrahelical positions in the minor groove. On the 5'-side of the cross-link, the minor groove is widened to accommodate these extrahelical bases, and the major groove becomes quite narrow at the cross-link. The cross-linked 'G:G base pair' is well stacked on the spatially adjacent C:G base pairs, particularly on the 3'-side guanines. In addition to providing the first structure of a nitrous acid cross-link in DNA, these studies could be of major importance to the understanding of the mechanisms of nitrous acid cross-linking and mutagenicity, as well as the mechanisms responsible for its repair in intracellular environments...

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

14797-65-0

Absorption Distribution and Excretion

Metabolism Metabolites

The reactions of nitrogen dioxide with cyclohexene have been studied as a model for the reactions that occur between nitrogen dioxide in smoggy air and unsaturated fatty acids in pulmonary lipids. As predicted from earlier studies at high nitrogen dioxide concentrations, this gas reacts with cyclohexene predominantly by addition to the double bond at nitrogen dioxide concentrations of 1 percent (10,000 parts per million) to 40 percent in nitrogen; in the presence of air or oxygen, this reaction initiates the autoxidation of the alkene. However, at concentrations below 100 parts per million in nitrogen, nitrogen dioxide reacts with cyclohexene almost exclusively by abstraction of allylic hydrogen; this unexpected reaction also initiates the autoxidation of the alkene in the presence of oxygen or air, but it leads to the production of nitrous acid rather than of a product containing a nitro group attached to a carbon atom. The nitrous acid can react with amines to produce nitrosamines. Moreover, the nitrite ion produced by the hydrogen abstraction mechanism would be expected to diffuse throughout the body, unlike nitrated lipids that would be confined to the pulmonary cavity. These findings have been confirmed with methyl oleate, linoleate, and linolenate; some of the kinetic features of the nitrogen dioxide-initiated autoxidation of these unsaturated fatty acids have been studied. .

Nitrites and their metabolites are excreted in the urine. (L1137)

Wikipedia

Levetiracetam

Biological Half Life

Methods of Manufacturing

Nitrous acid is not an article of commerce owing to its inherent instability. Sodium nitrite serves as the primary industrial source for nitrous acid in organic syntheses, for instance in the diatozation and nitrosation of aromatic amines. Under controlled conditions of acidification, the nitrous acid generated can react before excessive decomposition occurs.

General Manufacturing Information

... also formed when nitrogen dioxide (NO2) reacts with wate

Interactions

... The ability of monomeric and dimeric flavanols to scavenge reactive nitrogen species derived from nitrous acid /is demonstrated/. Both epicatechin and dimer B2 (epicatechin dimer) inhibited nitrous acid-induced formation of 3-nitrotyrosine and the formation of the carcinogenic N-nitrosamine, N-nitrosodimethylamine. The reaction of monomeric and dimeric epicatechin with nitrous acid led to the formation of mono- and di-nitroso flavanols, whereas the reaction with hesperetin resulted primarily in the formation of nitrated products. Although, epicatechin was transferred across the jejunum of the small intestine yielding metabolites, its nitroso form was not absorbed. Dimer B2 but not epicatechin monomer inhibited the proliferation of, and triggered apoptosis in, Caco-2 cells. The latter was accompanied by caspase-3 activation and reductions in Akt phosphorylation, suggesting activation of apoptosis via inhibition of prosurvival signaling. Furthermore, the dinitroso derivative of dimer B2, and to a lesser extent the dinitroso-epicatechin, also induced significant toxic effects in Caco-2 cells. The inhibitory effects on cellular proliferation were paralleled by early inhibition of ERK 1/2 phosphorylation and later reductions in cyclin D1 levels, indicating modulation of cell cycle regulation in Caco-2 cells. These effects highlight multiple routes in which dietary derived flavanols may exert beneficial effects in the gastrointestinal tract.

Dates

Beasley DM, Glass WI: Cyanide poisoning: pathophysiology and treatment recommendations. Occup Med (Lond). 1998 Oct;48(7):427-31. [PMID:10024740]

Lundberg JO, Weitzberg E, Gladwin MT: The nitrate-nitrite-nitric oxide pathway in physiology and therapeutics. Nat Rev Drug Discov. 2008 Feb;7(2):156-67. doi: 10.1038/nrd2466. [PMID:18167491]

Denninger JW, Marletta MA: Guanylate cyclase and the .NO/cGMP signaling pathway. Biochim Biophys Acta. 1999 May 5;1411(2-3):334-50. [PMID:10320667]

Rix PJ, Vick A, Attkins NJ, Barker GE, Bott AW, Alcorn H Jr, Gladwin MT, Shiva S, Bradley S, Hussaini A, Hoye WL, Parsley EL, Masamune H: Pharmacokinetics, pharmacodynamics, safety, and tolerability of nebulized sodium nitrite (AIR001) following repeat-dose inhalation in healthy subjects. Clin Pharmacokinet. 2015 Mar;54(3):261-72. doi: 10.1007/s40262-014-0201-y. [PMID:25421879]

Tiso M, Schechter AN: Nitrate reduction to nitrite, nitric oxide and ammonia by gut bacteria under physiological conditions. PLoS One. 2015 Mar 24;10(3):e0119712. doi: 10.1371/journal.pone.0119712. eCollection 2015. [PMID:25803049]